Coproporphyrin II

Description

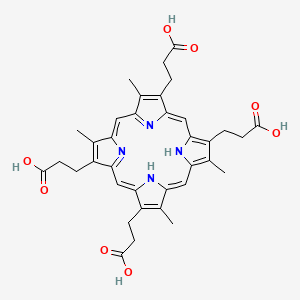

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-15-30-23(7-11-35(45)46)19(3)27(39-30)14-28-20(4)24(8-12-36(47)48)32(40-28)16-31-22(6-10-34(43)44)18(2)26(38-31)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQUFEIPMIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)CCC(=O)O)C(=C4C)CCC(=O)O)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863099 | |

| Record name | 3,3',3'',3'''-(3,7,13,17-Tetramethylporphyrin-2,8,12,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-03-9 | |

| Record name | Coproporphyrin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Perspective on Porphyrin Metabolism and Isomer Discovery

Early Investigations into Porphyrin Excretion and Physiological Pigments

The significance of porphyrins in biological systems was recognized early on, primarily through their role as the core structures of essential molecules. Heme, the iron-containing porphyrin derivative, is central to oxygen transport in hemoproteins like hemoglobin and myoglobin, and also plays a role in cellular respiration wikipedia.orgnih.govslideshare.netfrontiersin.org. In plants, chlorophyll (B73375), a related porphyrin derivative, is crucial for photosynthesis wikipedia.orgnih.govslideshare.netfrontiersin.org. The distinctive colors of these compounds, often described as purplish-red, led to the name "porphyrin" from the Greek word porphyra wikipedia.orgfrontiersin.org.

Early scientific inquiries also focused on the excretion of these pigments. By the mid-19th century, researchers like Lecanu were alluding to porphyrins, and by the 1840s, scientists like Gerardus Johannes Mulder were determining the chemical composition of purplish, iron-free substances derived from blood, naming it "hematin" porphyriafoundation.org. Later, J.L.W. Thudichum described the spectral properties and fluorescence of these red porphyrins in urine in 1867 porphyriafoundation.org. Felix Hoppe-Seyler crystallized hematin (B1673048) in 1871, further detailing its characteristics and its relationship to hemoglobin porphyriafoundation.org. These early investigations laid the groundwork for understanding porphyrins not just as structural components but also as substances that could be excreted and associated with physiological states or diseases porphyriafoundation.orgphysicalrules.com. The observation of reddish urine in certain conditions, noted by figures like Schultz in 1874 and MacMunn in 1880, marked the beginning of linking abnormal porphyrin excretion to specific medical conditions, later termed porphyrias porphyriafoundation.orgphysicalrules.com.

Historical Classification of Porphyrin Isomers

As the chemical structures of porphyrins were elucidated, it became apparent that variations in the arrangement of side chains on the porphyrin macrocycle could lead to different isomers. The pioneering work of Hans Fischer in the early 20th century was instrumental in this regard. Fischer's research involved extensive synthesis and characterization of porphyrins, leading to a nomenclature system that included trivial names and a "type-isomer" system nih.govrsc.org. This system classified porphyrins based on the symmetrical or asymmetrical arrangement of substituents, particularly the propionic acid and methyl groups, around the pyrrole (B145914) rings.

The tetramerization of pyrrole precursors can theoretically yield four different porphyrin isomers, designated as Type I, Type II, Type III, and Type IV nih.govrsc.org. Biosynthetically, the Type III isomer is the predominant form in nature, serving as the precursor for vital compounds like heme rsc.orgasm.org. Coproporphyrin III is considered the most biologically common isomer, found as an intermediate in the biosynthesis of heme, cytochromes, and chlorophyll asm.org. While Type I and Type III coproporphyrins are well-studied, Types II and IV are considered atypical isomers nih.gov. The historical challenge lay in understanding the precise arrangement of substituents and identifying which isomers were naturally occurring and which arose from non-physiological pathways or experimental artifacts.

Evolution of Understanding of Heme Biosynthesis Pathways

The pathway for heme biosynthesis, a fundamental metabolic process, has been a subject of intense study and evolving understanding. Heme's critical roles in electron transfer, gas binding, and catalysis underscore its essentiality for life, likely utilized by the earliest cellular organisms nih.govresearchgate.net. The pathway consists of a series of enzymatic steps, starting with the formation of 5-aminolevulinic acid (ALA) and culminating in the insertion of iron into protoporphyrin IX researchgate.netplos.orgasm.org.

Historically, research was often focused on a limited number of model organisms, leading to the description of a "classical" heme biosynthesis pathway nih.govresearchgate.net. However, advances in genomics and functional studies have revealed remarkable diversity and adaptability in how organisms synthesize heme, with alternative routes deviating from the classical model nih.govresearchgate.netasm.org. The evolutionary history of heme biosynthesis is complex, reflecting the mosaic origins of metabolic pathways in eukaryotes, often involving endosymbiosis and horizontal gene transfer from prokaryotes nih.govoup.com. For instance, while animals have an eight-enzyme linear pathway occurring in mitochondria and cytosol, prokaryotes exhibit variations, with some pathways being oxygen-independent researchgate.netplos.orgasm.org. The understanding of these pathways has evolved from identifying key precursors and enzymes, like the Shemin pathway involving succinyl-CoA and glycine (B1666218), to recognizing the intricate regulation and spatial organization of these steps across different life forms researchgate.netplos.orgasm.org.

Discovery and Initial Characterization of Atypical Coproporphyrin Isomers (e.g., Coproporphyrin II and IV in human urine)

The identification and characterization of specific porphyrin isomers in biological samples, particularly in human urine, became crucial for diagnosing and understanding metabolic disorders like porphyrias. While Coproporphyrin III is the predominant biologically relevant isomer, studies of patients with various forms of porphyria revealed the presence of other isomers, including the atypical ones, this compound and IV nih.govnobelprize.org.

In 1949, Cecil J. Watson and colleagues identified cases with excessive amounts of coproporphyrins in both stool and urine, suggesting an inborn error of metabolism as the cause porphyriafoundation.org. Subsequent research focused on quantifying these excreted porphyrins and determining their isomeric distribution. Studies investigating urinary coproporphyrins in patients with different types of hereditary porphyrias demonstrated that while isomers I and III are diagnostically significant, atypical isomers II and IV are also detected, albeit in smaller quantities, across various porphyric conditions nih.gov. For example, research by MacGregor, Nicholas, and Rimington in the 1950s contributed to the understanding of porphyrin excretion patterns in porphyria cutanea tarda nih.gov. Hans Fischer had also noted the presence of an "isomeric coproporphyrin" in a case of porphyria nobelprize.org.

The significance of this compound and IV in human urine, however, remained less clear compared to isomers I and III. While isomer ratios of I and III have been confirmed as diagnostically important, the precise role or diagnostic significance of the atypical this compound and IV isomers is still under investigation nih.gov. Their detection in all types of porphyria analyzed, ranging from 0.2% to 9.0%, indicates their presence in pathological conditions, but a definitive understanding of their contribution to disease mechanisms or diagnosis is still evolving nih.gov.

Data Table: Urinary Coproporphyrin Isomer Distribution in Human Porphyrias

The analysis of urinary coproporphyrins has been pivotal in distinguishing between different types of porphyrias. Research has quantified the relative proportions of the four coproporphyrin isomers (I, II, III, and IV) in patients with various forms of the disease.

| Porphyria Type | Coproporphyrin I (%) | This compound (%) | Coproporphyrin III (%) | Coproporphyrin IV (%) | Reference |

| Acute Hepatic Porphyrias | 13.2 ± 5.3 | 0.2 – 9.0 | 80.9 ± 5.2 | 0.2 – 9.0 | nih.gov |

| Chronic Hepatic Porphyrias | 31.4 ± 11.5 | 0.2 – 9.0 | 62.2 ± 10.9 | 0.2 – 9.0 | nih.gov |

| Congenital Erythropoietic Porphyria (CEP) | 90.0 ± 1.9 | Not specified | Not specified | Not specified | nih.gov |

Note: Values for Coproporphyrins II and IV are presented as a range as specific percentages for each isomer were not detailed for all conditions in the source. The "±" values indicate mean ± standard deviation.

Compound List

this compound

Coproporphyrin I

Coproporphyrin III

Coproporphyrin IV

Heme

Chlorophyll

Hemoglobin

Myoglobin

Cytochromes

Protoporphyrin IX

Uroporphyrin I

Uroporphyrin III

Hematoporphyrin

5-Aminolevulinic Acid (ALA)

Porphobilinogen (B132115) (PBG)

Uroporphyrinogen III

Coproporphyrinogen III

Protoporphyrinogen (B1215707) IX

Siroheme

Heme d1

Conchoporphyrin

Ooporphyrin

Biosynthetic Pathways of Coproporphyrins

General Overview of Heme Biosynthesis: Convergent and Divergent Branches.embl-heidelberg.deresearchgate.nettaylorandfrancis.comebi.ac.uk

The biosynthesis of heme begins with the synthesis of a common precursor, 5-aminolevulinic acid (ALA), and proceeds through a series of shared steps to form the key intermediate, uroporphyrinogen III. mdpi.comnih.gov From this point, the pathway branches out to produce different tetrapyrroles, including heme, siroheme, and chlorophyll (B73375). embl-heidelberg.deebi.ac.uk The production of heme b, the most common type of heme, can occur via three distinct pathways: the protoporphyrin-dependent (PPD) pathway, the coproporphyrin-dependent (CPD) pathway, and the siroheme-dependent (SHD) pathway. mdpi.comencyclopedia.pub The PPD and CPD pathways are considered the two branches of the classical heme biosynthesis route. encyclopedia.pub

The journey to synthesizing tetrapyrroles starts with the formation of 5-aminolevulinic acid (ALA). nih.govfrontierspecialtychemicals.com Living organisms utilize one of two routes for this: the C4 (Shemin) pathway, which involves the condensation of glycine (B1666218) and succinyl-CoA, or the C5 pathway, which uses glutamate (B1630785) as the carbon source. nih.govresearchgate.net

Following its synthesis, two molecules of ALA are condensed to form a pyrrole (B145914) called porphobilinogen (B132115) (PBG) by the enzyme porphobilinogen synthase. nih.govresearchgate.net Subsequently, four molecules of PBG are polymerized in a head-to-tail fashion by hydroxymethylbilane (B3061235) synthase to create a linear tetrapyrrole known as hydroxymethylbilane. asm.orgebi.ac.uk This unstable intermediate is then rapidly cyclized by uroporphyrinogen III synthase, which inverts the final pyrrole ring (ring D) to produce the asymmetric and physiologically crucial uroporphyrinogen III. asm.orgebi.ac.uk This molecule is the first macrocyclic intermediate in the pathway and serves as the common precursor for all tetrapyrroles in nature. embl-heidelberg.denih.gov

Uroporphyrinogen III is decarboxylated by the enzyme uroporphyrinogen III decarboxylase (UROD) to form coproporphyrinogen III. nih.govmdpi.com This step involves the removal of the four acetate (B1210297) side chains, converting them into methyl groups. researchgate.netencyclopedia.pub Coproporphyrinogen III is a critical juncture in heme biosynthesis, serving as the last shared intermediate before the pathway diverges into the protoporphyrin-dependent (PPD) and coproporphyrin-dependent (CPD) branches. mdpi.comnih.gov

Protoporphyrin-Dependent (PPD) Heme Biosynthesis Pathway.embl-heidelberg.denih.govnih.gov

The PPD pathway is the most well-studied route for heme biosynthesis and is found in eukaryotes and many Gram-negative bacteria. nih.gov

In the PPD pathway, coproporphyrinogen III undergoes oxidative decarboxylation to form protoporphyrinogen (B1215707) IX. nih.gov This reaction is catalyzed by coproporphyrinogen oxidase, which exists in two forms: an oxygen-dependent version (CPO) found in eukaryotes and an oxygen-independent version (CPDH) found in some bacteria. nih.govgenome.jp This enzyme acts on the propionate (B1217596) side chains of rings A and B of coproporphyrinogen III, converting them into vinyl groups. encyclopedia.pub The reaction proceeds via a tricarboxylic intermediate known as harderoporphyrinogen. researchgate.net

Protoporphyrinogen IX is then oxidized to protoporphyrin IX by the enzyme protoporphyrinogen oxidase (PPO). nih.govfrontierspecialtychemicals.com This step involves the removal of six electrons, resulting in a fully conjugated and planar porphyrin ring. nih.govmdpi.com The final step in the PPD pathway is the insertion of a ferrous iron (Fe2+) into the center of the protoporphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase, to produce heme b. nih.govencyclopedia.pub

Coproporphyrin-Dependent (CPD) Heme Biosynthesis Pathway.embl-heidelberg.detaylorandfrancis.comresearchgate.netnih.govnih.govresearchgate.netuea.ac.uk

Discovered more recently, the CPD pathway is predominantly found in Gram-positive bacteria, such as those from the Bacillota and Actinomycetota phyla. nih.govfrontiersin.org It represents an alternative route from coproporphyrinogen III to heme and is distinct from the PPD pathway in its terminal steps. nih.govfrontiersin.org

In the CPD pathway, the sequence of events is altered. First, coproporphyrinogen III is oxidized to coproporphyrin III by the enzyme coproporphyrinogen oxidase (CgoX). asm.orgfrontiersin.org This is followed by the insertion of iron into the coproporphyrin III macrocycle by coproporphyrin ferrochelatase (CpfC), which yields coproheme. nih.govuea.ac.uk Finally, the enzyme coproheme decarboxylase (ChdC) catalyzes the decarboxylation of the propionate groups on rings A and B to form the vinyl groups of heme b. nih.govuea.ac.uk A key distinction of the CPD pathway is that it does not involve protoporphyrinogen or protoporphyrin as intermediates. asm.org

Data Tables

Table 1: Key Enzymes in the Common Heme Biosynthesis Pathway

| Enzyme Name | Abbreviation | Substrate(s) | Product |

| Porphobilinogen Synthase | PBGS | 5-Aminolevulinic Acid (ALA) | Porphobilinogen (PBG) |

| Hydroxymethylbilane Synthase | HMBS | Porphobilinogen (PBG) | Hydroxymethylbilane |

| Uroporphyrinogen III Synthase | UROS | Hydroxymethylbilane | Uroporphyrinogen III |

| Uroporphyrinogen III Decarboxylase | UROD | Uroporphyrinogen III | Coproporphyrinogen III |

Table 2: Comparison of PPD and CPD Heme Biosynthesis Pathways

| Feature | Protoporphyrin-Dependent (PPD) Pathway | Coproporphyrin-Dependent (CPD) Pathway |

| Key Intermediate after Coproporphyrinogen III | Protoporphyrinogen IX | Coproporphyrin III |

| Enzyme 1 | Coproporphyrinogen Oxidase (CPO/CPDH) | Coproporphyrinogen Oxidase (CgoX) |

| Reaction 1 | Oxidative decarboxylation to Protoporphyrinogen IX | Oxidation to Coproporphyrin III |

| Enzyme 2 | Protoporphyrinogen Oxidase (PPO) | Coproporphyrin Ferrochelatase (CpfC) |

| Reaction 2 | Oxidation to Protoporphyrin IX | Iron insertion to form Coproheme |

| Enzyme 3 | Ferrochelatase (FC) | Coproheme Decarboxylase (ChdC) |

| Reaction 3 | Iron insertion to form Heme b | Decarboxylation to form Heme b |

| Predominant in | Eukaryotes, Gram-negative bacteria | Gram-positive bacteria |

Enzymatic Oxidation of Coproporphyrinogen III to Coproporphyrin III

In what is known as the coproporphyrin-dependent (CPD) pathway, coproporphyrinogen III is oxidized to coproporphyrin III. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme coproporphyrinogen III oxidase (CgoX), also referred to as HemY. frontiersin.orguniprot.orgkent.ac.uk This oxidation involves the removal of six electrons and is a crucial step that converts the flexible, non-planar porphyrinogen (B1241876) into a rigid, planar porphyrin. nih.govencyclopedia.pub In aerobic organisms, this process can utilize molecular oxygen as the electron acceptor. researchgate.net However, oxygen-independent versions of this enzyme, such as CgoN, also exist, allowing for heme synthesis in anaerobic environments. frontiersin.orgresearchgate.net

Subsequent Iron Insertion to Form Coproheme

Following the formation of coproporphyrin III, the next step in the CPD pathway is the insertion of a ferrous iron (Fe²⁺) ion into the center of the porphyrin ring to form coproheme. frontiersin.orgunifi.it This reaction is catalyzed by the enzyme coproporphyrin ferrochelatase (CpfC). encyclopedia.pubrcsb.org This enzyme is structurally distinct from the ferrochelatase found in the more common protoporphyrin-dependent pathway and is specifically adapted to use coproporphyrin III as its substrate. encyclopedia.pub

Terminal Decarboxylation of Coproheme to Heme B

The final step in the CPD pathway is the conversion of coproheme to heme b (protoheme). pnas.org This is achieved through the enzymatic decarboxylation of two of the four propionate side chains on the coproheme molecule, specifically those at positions 2 and 4, to form vinyl groups. unifi.itpnas.orgmdpi.com The enzyme responsible for this reaction is coproheme decarboxylase (ChdC), formerly known as HemQ. pnas.orgresearchgate.net This two-step process, which may proceed through a monovinyl, monopropionate deuteroheme (B102554) intermediate, completes the synthesis of heme b in organisms utilizing the CPD pathway. mdpi.comacs.orgfrontiersin.orgnih.gov

Distinctive Characteristics and Prevalence of the CPD Pathway in Prokaryotic Organisms

The coproporphyrin-dependent (CPD) pathway is a distinct route for heme biosynthesis that is predominantly found in Gram-positive bacteria, such as those belonging to the Firmicutes and Actinobacteria phyla. pnas.orgnih.gov This pathway is considered to be evolutionarily ancient and represents a significant divergence from the protoporphyrin-dependent pathway (PPD) utilized by Gram-negative bacteria and eukaryotes. nih.govpnas.org A key feature of the CPD pathway is that it bypasses the intermediates protoporphyrinogen IX and protoporphyrin IX, which are central to the PPD pathway. pnas.org Instead, the CPD pathway proceeds through the direct oxidation of coproporphyrinogen III to coproporphyrin III, followed by iron insertion and subsequent decarboxylation. frontiersin.orgpnas.org The enzymes of the CPD pathway, including coproporphyrinogen oxidase (CgoX/HemY), coproporphyrin ferrochelatase (CpfC/HemH), and coproheme decarboxylase (ChdC/HemQ), are genetically and functionally distinct from their counterparts in the PPD pathway. nih.govpnas.org The prevalence of this pathway in major groups of bacteria, some of which are significant human pathogens, highlights its importance in microbial physiology and presents it as a potential target for novel antimicrobial therapies. pnas.org

Formation Mechanisms of Coproporphyrin Isomers Beyond Canonical Pathways

While the main biosynthetic pathway is highly specific, the formation of other coproporphyrin isomers can occur through both enzymatic and non-enzymatic mechanisms.

Enzymatic Formation of Coproporphyrin III

The formation of coproporphyrinogen III, the precursor to coproporphyrin III, is a highly regulated enzymatic process. It begins with the synthesis of 5-aminolevulinic acid (ALA), which is then used to form the monopyrrole porphobilinogen (PBG). nih.gov Four molecules of PBG are then polymerized by hydroxymethylbilane synthase to form a linear tetrapyrrole called hydroxymethylbilane. nih.govresearchgate.net The enzyme uroporphyrinogen-III synthase then acts on this linear molecule, inverting the final pyrrole ring and cyclizing it to form the asymmetric uroporphyrinogen III isomer. researchgate.netwikipedia.org This specific enzymatic action is crucial to prevent the spontaneous formation of the symmetric uroporphyrinogen I isomer, which is not a substrate for the subsequent enzymes in the main heme pathway. nih.govbasicmedicalkey.com Uroporphyrinogen III is then decarboxylated by uroporphyrinogen decarboxylase to yield coproporphyrinogen III. nih.govtaylorandfrancis.com

Non-Enzymatic and Spontaneous Formation of Coproporphyrin Isomers I, II, and IV

In the absence of the enzyme uroporphyrinogen-III synthase, the linear hydroxymethylbilane can spontaneously cyclize to form the symmetric uroporphyrinogen I isomer. researchgate.netwikipedia.orgbasicmedicalkey.com This isomer can then be decarboxylated to form coproporphyrinogen I. basicmedicalkey.com

The formation of the "atypical" coproporphyrin isomers II and IV is believed to occur primarily through the non-enzymatic isomerization of porphyrinogens in the body. researchgate.netnih.gov It has been shown that in acidic solutions, a random polymerization of monopyrroles can lead to a mixture of coproporphyrin isomers, with the random formation yielding approximately 12.5% isomer I, 12.5% isomer II, and 75% of a mixture of isomers III and IV. pnas.org Research has detected small quantities of coproporphyrin II and IV in the urine of healthy individuals, suggesting that their formation is a normal, albeit minor, physiological process resulting from the non-enzymatic rearrangement at the coproporphyrinogen stage. researchgate.netnih.govpsu.edu

Spontaneous Oxidation of Coproporphyrinogen to Coproporphyrin Isomers (e.g., Coproporphyrin I and II)

Coproporphyrinogen, the precursor to coproporphyrin, is susceptible to spontaneous, non-enzymatic oxidation. This process involves the removal of six hydrogen atoms from the porphyrinogen macrocycle, resulting in the formation of the stable, colored porphyrin. This autoxidation can lead to the formation of various coproporphyrin isomers, including coproporphyrin I and the less common this compound. hmdb.cahmdb.ca

This compound is considered a "dead-end" product of heme synthesis because it cannot be further metabolized by the enzymes of the canonical pathway. hmdb.ca Its formation is largely a result of the spontaneous oxidation of coproporphyrinogen. hmdb.ca While coproporphyrin I and III are the most abundant isomers found in biological systems, this compound constitutes a much smaller fraction. hmdb.ca The relative amounts of these isomers can be influenced by factors that affect coproporphyrinogen metabolism, such as the inhibition of the enzyme coproporphyrinogen oxidase. hmdb.cahmdb.ca

Table 1: Properties of Coproporphyrin Isomers

| Property | Coproporphyrin I | This compound | Coproporphyrin III | Coproporphyrin IV |

|---|---|---|---|---|

| Molecular Formula | C₃₆H₃₈N₄O₈ | C₃₆H₃₈N₄O₈ nih.gov | C₃₆H₃₈N₄O₈ | C₃₆H₃₈N₄O₈ |

| Molecular Weight | 727.63 g/mol (dihydrochloride) sigmaaldrich.com | 654.7 g/mol nih.gov | Not specified | Not specified |

| IUPAC Name | 3,8,13,18-Tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid dihydrochloride | 3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid nih.gov | Not specified | Not specified |

| Biological Significance | Dead-end product of heme synthesis. loinc.org | Dead-end product of heme synthesis. hmdb.ca | Intermediate in heme biosynthesis. ontosight.ai | Atypical isomer, significance unclear. psu.edu |

This table is interactive. Click on the headers to sort the data.

Isomerization at the Porphyrinogen Level Leading to Atypical Isomers (e.g., this compound and IV)

The formation of atypical coproporphyrin isomers, such as II and IV, is primarily attributed to non-enzymatic isomerization at the porphyrinogen stage. psu.edunih.gov These symmetrically substituted isomers were once thought to be absent in biological materials. psu.edu However, research has shown that they are normal, albeit minor, constituents of human urine. nih.govresearchgate.net

The isomerization of coproporphyrinogens is significantly influenced by pH. nih.gov Studies have demonstrated that acidic conditions promote the isomerization of the naturally occurring coproporphyrinogens. nih.govd-nb.info For instance, in acidic urine (pH 5.0-5.9), there are significantly higher percentages of isomers I, II, and IV compared to neutral urine (pH 6.0-7.2). nih.govd-nb.info This suggests that the formation of this compound and IV may predominantly occur due to an increased rate of isomerization of coproporphyrinogens under acidic conditions within the body. nih.govd-nb.info While the diagnostic significance of these atypical isomers is still under investigation, their presence provides insights into the chemical transformations that can occur during heme metabolism. psu.edu

Table 2: Research Findings on Atypical Coproporphyrin Isomer Formation

| Finding | Key Details | References |

|---|---|---|

| Detection in Urine | Small amounts of coproporphyrin isomers II and IV have been detected in the urine of healthy individuals for the first time. | nih.govresearchgate.net |

| pH-Dependent Isomerization | The ratios of urinary coproporphyrin isomers I-IV are dependent on pH, with acidic conditions favoring the formation of isomers II and IV. | nih.govd-nb.info |

| Formation Mechanism | Atypical isomers are mainly formed by non-enzymatic isomerization of porphyrinogens. | psu.edu |

| Isomerization Rate | At pH 5.2 and 37°C, an isomerization rate of 21% was observed after 18 hours, yielding 5.2% isomer II. | d-nb.info |

This table is interactive. Click on the headers to sort the data.

Enzymology of Coproporphyrin Metabolism

Enzymes Catalyzing Coproporphyrinogen Transformations

These enzymes are responsible for converting uroporphyrinogen into intermediates that can eventually lead to protoporphyrinogen (B1215707).

Uroporphyrinogen decarboxylase (UROD), also known as HemE, is a critical enzyme in the heme biosynthetic pathway. It catalyzes the decarboxylation of four acetate (B1210297) side chains from uroporphyrinogen III, converting it into coproporphyrinogen III nih.govontosight.aiuniprot.orgebi.ac.uknih.govmdpi.com. This reaction involves the removal of four carboxyl groups, releasing four molecules of carbon dioxide uniprot.orgebi.ac.uk. UROD is essential for all organisms and its deficiency is linked to Porphyria Cutanea Tarda (PCT), the most common form of porphyria, characterized by skin blistering and photosensitivity nih.govontosight.aiebi.ac.uk. In cases of decreased UROS activity, hydroxymethylbilane (B3061235) can spontaneously cyclize to uroporphyrinogen I, which UROD can then convert to coproporphyrinogen I, a dead-end product nih.gov.

Substrate: Uroporphyrinogen III (and Uroporphyrinogen I) nih.govuniprot.orgnih.gov

Product: Coproporphyrinogen III (and Coproporphyrinogen I) nih.govuniprot.orgnih.gov

Enzyme Commission Number: EC 4.1.1.37 uniprot.orgebi.ac.uk

Key Function: Decarboxylation of acetate side chains in uroporphyrinogen to produce coproporphyrinogen nih.govontosight.aiuniprot.orgebi.ac.uknih.gov.

Coproporphyrinogen oxidase (CPOX), also referred to as HemY or CgoX, is responsible for the oxidative decarboxylation of coproporphyrinogen III. This enzyme converts the two propionic acid side chains at positions 2 and 4 of coproporphyrinogen III into vinyl groups, yielding protoporphyrinogen IX wikipedia.orgnih.govgenecards.orgasm.org. This step is crucial in the classical protoporphyrin-dependent (PPD) pathway of heme biosynthesis asm.orguniprot.org. CPOX is a mitochondrial enzyme, often found in the intermembrane space wikipedia.orggenecards.org. Defects in CPOX lead to hereditary coproporphyria (HCP) wikipedia.orgnih.govgenecards.org. While primarily acting on coproporphyrinogen III, some CPOX enzymes can also oxidize protoporphyrinogen IX to protoporphyrin IX, though with lower specific activity uniprot.org.

Substrate: Coproporphyrinogen III wikipedia.orgnih.govasm.orguniprot.org

Product: Protoporphyrinogen IX wikipedia.orgnih.govasm.orguniprot.org

Enzyme Commission Number: EC 1.3.3.3 wikipedia.orggenecards.org, EC 1.3.3.15 uniprot.org

Key Function: Oxidative decarboxylation of propionic acid side chains in coproporphyrinogen III to form vinyl groups, leading to protoporphyrinogen IX wikipedia.orgnih.gov.

Protoporphyrinogen oxidase (PPOX), also known as PgoX, catalyzes the final oxidative decarboxylation step in the classical heme biosynthesis pathway, converting protoporphyrinogen IX into protoporphyrin IX uniprot.orgnih.govmedlineplus.govnih.govporphyrianet.org. This six-electron oxidation removes two hydrogen atoms from protoporphyrinogen IX, forming the aromatic protoporphyrin IX uniprot.orgnih.govmedlineplus.govnih.gov. PPOX is located on the inner mitochondrial membrane nih.govnih.gov. Mutations in the PPOX gene are associated with variegate porphyria (VP), a disorder characterized by neurological and cutaneous symptoms nih.govmedlineplus.govnih.govporphyrianet.org. PPOX does not oxidize coproporphyrinogen III uniprot.org.

Substrate: Protoporphyrinogen IX uniprot.orgnih.govmedlineplus.govnih.govporphyrianet.org

Product: Protoporphyrin IX uniprot.orgnih.govmedlineplus.govnih.govporphyrianet.org

Enzyme Commission Number: EC 1.3.3.4 uniprot.org

Key Function: Catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the penultimate step in the PPD pathway uniprot.orgnih.govmedlineplus.govnih.gov.

Enzymes Involved in Terminal Heme Synthesis via Coproporphyrin Intermediates

This section focuses on enzymes that directly utilize coproporphyrin-related intermediates for iron insertion or further modification.

Coproporphyrin ferrochelatase (CpfC), also known as HemH in some contexts, is a key enzyme in the coproporphyrin-dependent (CPD) heme biosynthesis pathway, prevalent in monoderm bacteria asm.orgfrontiersin.orgnih.govuniprot.orgunifi.itresearchgate.netpnas.org. This enzyme catalyzes the insertion of ferrous iron (Fe²⁺) into coproporphyrin III (cpIII) to form coproheme asm.orgfrontiersin.orgnih.govuniprot.orgunifi.itresearchgate.netpnas.org. Coproheme is then further processed to yield heme b asm.orgfrontiersin.orgpnas.orgnih.govnih.gov. CpfC plays a crucial role in bacterial pathogens, as heme is essential for their virulence asm.orgnih.govresearchgate.net. The mechanism involves the distortion of the porphyrin ring to facilitate iron insertion nih.govunifi.itresearchgate.net.

Substrate: Coproporphyrin III (cpIII) nih.govuniprot.orgunifi.itresearchgate.net

Product: Coproheme (Fe-coproporphyrin III) asm.orgfrontiersin.orgnih.govuniprot.orgunifi.itresearchgate.netpnas.org

Enzyme Commission Number: EC 4.99.1.9 uniprot.org

Key Function: Insertion of ferrous iron into coproporphyrin III to produce coproheme in the CPD pathway asm.orgfrontiersin.orgnih.govuniprot.orgunifi.itresearchgate.netpnas.org.

Coproheme decarboxylase (ChdC), formerly known as HemQ, is an essential enzyme in the coproporphyrin-dependent (CPD) heme synthesis pathway, particularly in monoderm bacteria asm.orgfrontiersin.orgpnas.orgnih.govnih.govacs.orgrsc.orguniprot.org. ChdC catalyzes the oxidative decarboxylation of coproheme, removing the two propionate (B1217596) groups at positions 2 and 4, to ultimately produce heme b asm.orgfrontiersin.orgpnas.orgnih.govnih.govacs.orgrsc.orguniprot.org. This reaction typically occurs in the presence of hydrogen peroxide nih.govnih.govacs.orgrsc.org. The mechanism involves a stepwise decarboxylation, potentially with rotation of the intermediate harderoheme within the active site nih.govacs.orgrsc.org.

Substrate: Coproheme (Fe-coproporphyrin III) pnas.orgnih.govnih.govacs.orgrsc.orguniprot.org

Product: Heme b asm.orgpnas.orgnih.govnih.govacs.orgrsc.orguniprot.org

Enzyme Commission Number: EC 1.3.98.5 uniprot.org, EC 1.3.3.3 asm.org (Note: EC 1.3.3.3 is typically for CPOX, but some sources link ChdC to it or similar oxidative decarboxylations).

Key Function: Decarboxylation of coproheme to yield heme b in the CPD pathway asm.orgfrontiersin.orgpnas.orgnih.govnih.govacs.orgrsc.orguniprot.org.

Mechanistic Insights into Enzymatic Catalysis and Substrate Specificity

The conversion of porphyrin precursors involves a series of enzymes that exhibit specific interactions with their substrates. Understanding these mechanisms is key to comprehending the fidelity of the heme biosynthesis pathway.

Coproporphyrinogen III Oxidase (CPOX/PPOX): This enzyme catalyzes the oxidative decarboxylation of the propionate side chains on rings A and B of coproporphyrinogen III (CPgenIII) to form protoporphyrinogen IX (PPgenIX) sci-hub.seresearchgate.net. The mechanism involves the removal of hydrogen atoms and carbon dioxide from the propionate groups. Computational studies have elucidated a promising substrate binding mode for CPOX, highlighting the importance of specific amino acid residues in anchoring the substrate and ensuring catalysis occurs on the correct rings of the tetrapyrrole nih.gov. For instance, Glycine (B1666218) 276 (G276) plays a critical role by forming a hydrogen bond with the pyrrole (B145914) NH group of ring D, anchoring the substrate nih.gov. This interaction is crucial for the enzyme's selectivity, explaining why catalysis does not occur on rings C and D nih.gov.

Coproporphyrin Ferrochelatases (CpfCs): These enzymes are central to the coproporphyrin-dependent (CPD) heme biosynthesis pathway, primarily found in monoderm (Gram-positive) bacteria nih.govuniprot.orgresearchgate.netboku.ac.at. CpfCs catalyze the insertion of ferrous iron (Fe²⁺) into coproporphyrin III (CP III) to form coproheme nih.govuniprot.orgresearchgate.net. Research on Listeria monocytogenes CpfC (LmCpfC) has revealed that substrate binding and specificity are directly related to hydrogen bond interactions involving the four propionate groups of CP III and specific amino acid residues within the enzyme's active site nih.govresearchgate.net. These interactions cause distortion of the tetrapyrrole macrocycle prior to iron insertion, a process essential for catalysis nih.govresearchgate.net. Studies comparing apo-LmCpfC (metal-free) with coproheme-bound LmCpfC have identified structural rearrangements and key amino acids involved in tetrapyrrole and Fe²⁺ binding researchgate.net. The binding of both coproporphyrin III and coproheme to LmCpfC is characterized by pronounced non-covalent interactions, involving propionate groups and specific amino acids like Arg29, Arg45, Tyr46, Ser53, and Tyr124 researchgate.net.

Uroporphyrinogen Decarboxylase (UROD): This enzyme catalyzes the decarboxylation of uroporphyrinogen III (UROgen III) to coproporphyrinogen III (CPgen III) ontosight.aiwikidoc.org. The reaction involves the sequential removal of four carboxyl groups as carbon dioxide ontosight.aiwikidoc.org. UROD is notable for performing these decarboxylations without cofactors, exhibiting exceptionally high catalytic proficiency wikidoc.org. The mechanism is thought to proceed via substrate protonation by an arginine residue wikidoc.org.

Coproporphyrinogen III Oxidase (CgoX/HemN): In some bacteria, such as Priestia (Bacillus) megaterium, an oxygen-independent coproporphyrinogen III oxidase (CgoN) has been identified, which catalyzes the conversion of CPgen III to CP III frontiersin.org. This enzyme, like other radical SAM enzymes, utilizes a 5'-deoxyadenosyl radical to initiate decarboxylation researchgate.netd-nb.info. Studies on P. donghuensis HYS HemN2 suggest it is involved in heme synthesis and bacterial virulence, being negatively regulated by the Gac system researchgate.net.

Table 1: Key Enzymes in Coproporphyrin Metabolism and Their Catalytic Roles

| Enzyme Name | EC Number | Primary Reaction | Pathway Context | Key Substrate(s) | Product(s) |

| Coproporphyrinogen III Oxidase | 1.3.3.3 | Oxidative decarboxylation of propionate groups | Protoporphyrin-dependent (PPD) pathway | Coproporphyrinogen III | Protoporphyrinogen IX |

| Coproporphyrin Ferrochelatase | 4.99.1.9 | Insertion of ferrous iron into porphyrin macrocycle | Coproporphyrin-dependent (CPD) pathway | Coproporphyrin III | Coproheme III |

| Uroporphyrinogen Decarboxylase | 4.1.1.37 | Decarboxylation of acetate side chains | Common to PPD and CPD pathways | Uroporphyrinogen III | Coproporphyrinogen III |

| Coproporphyrinogen III Oxidase | 1.3.98.5 | Hydrogen peroxide-dependent oxidative decarboxylation of Fe-coproporphyrin III | CPD pathway (in some bacteria) | Fe-coproporphyrin III | Protoheme |

| Coproporphyrinogen III Oxidase | (Oxygen-indep.) | Oxygen-independent conversion of CPgen III to CP III | CPD pathway (e.g., in Priestia megaterium) | Coproporphyrinogen III | Coproporphyrin III |

Regulatory Mechanisms of Enzyme Activity in Coproporphyrin Pathways

The precise control of heme biosynthesis is essential to prevent the accumulation of toxic intermediates and to meet cellular demands. Regulation occurs through various mechanisms, including protein-protein interactions and post-translational modifications (PTMs).

Protein-Protein Interactions: In mammalian cells, the enzymes involved in heme synthesis, particularly in the mitochondria, are organized into a "heme metabolon" mdpi.comfrontiersin.orgplos.org. This complex facilitates substrate channeling and coordinates metabolic flux frontiersin.orgplos.org. For instance, protoporphyrinogen IX oxidase (PPOX) interacts with other heme synthesis enzymes like aminolevulinate synthase 2 (ALAS2) and ferrochelatase (FECH), as well as mitochondrial transporters like TMEM14C frontiersin.orgplos.org. These physical interactions are thought to coordinate substrate processing and downstream heme synthesis frontiersin.org. In bacteria, protein-protein interactions are also recognized as potential regulatory features, though less is understood compared to mammalian systems nih.gov.

Post-Translational Modifications (PTMs): PTMs are critical for fine-tuning enzyme activity, stability, and interactions frontiersin.orgabcam.comwikipedia.org. While research on PTMs in heme synthesis enzymes is ongoing, several modifications have been identified:

Phosphorylation: Ferrochelatase (FECH) has been reported to be phosphorylated by protein kinase C (PKC) and protein kinase A (PKA) at threonine 116, particularly during erythropoiesis frontiersin.org. Phosphorylation can alter enzyme activity and potentially protein-protein interactions within the heme metabolon mdpi.comfrontiersin.org.

Acylation: Acylation of lysine (B10760008) residues is another common PTM that can regulate enzyme function frontiersin.org.

Glutathionylation: Cysteine residues can undergo glutathionylation, acting as redox switches to modulate enzyme activity frontiersin.org. For example, uroporphyrinogen decarboxylase in Saccharomyces cerevisiae has been shown to be reversibly glutathionylated at Cys52 mdpi.com.

Redox Modifications: Beyond glutathionylation, other redox-based PTMs can influence enzyme activity, potentially enhancing or inhibiting metabolic pathways in response to cellular conditions frontiersin.org.

Feedback Inhibition: Heme itself often acts as a negative regulator of its own synthesis through feedback inhibition mechanisms nih.govasm.orgfrontiersin.orgmicrobenotes.com. In bacteria like B. subtilis and S. aureus, heme can regulate the levels of enzymes like GtrR (involved in ALA synthesis) via interactions with membrane proteins like HemX nih.gov. In mammals, heme can inhibit the transcription and translation of ALAS1, destabilize its mRNA, and impede its translocation into mitochondria frontiersin.org.

Regulation by Other Factors: Enzyme activity in coproporphyrin pathways can also be influenced by cellular conditions such as oxygen availability and oxidative stress nih.gov. For instance, transcript levels of certain enzymes can increase under oxidative conditions nih.gov. Iron availability is also a critical regulatory factor, as iron is essential for the final heme synthesis step catalyzed by ferrochelatase mdpi.com.

Molecular and Genetic Aspects of Coproporphyrin Metabolism

Genetic Basis of Enzymes in Coproporphyrin Biosynthesis

The biosynthesis of coproporphyrinogen III, the direct precursor to coproporphyrin III, involves a multi-step enzymatic pathway. Two key enzymes in the later stages of this pathway are uroporphyrinogen decarboxylase and coproporphyrinogen oxidase.

Uroporphyrinogen Decarboxylase (UROD) : This cytosolic enzyme is responsible for the fifth step in the heme biosynthesis pathway. nih.gov It catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to form coproporphyrinogen III. nih.govnih.gov In humans, UROD is encoded by the UROD gene, which is located on chromosome 1p34. nih.govnih.gov The enzyme functions as a homodimer. nih.gov

Coproporphyrinogen Oxidase (CPOX) : This mitochondrial enzyme catalyzes the sixth step in heme biosynthesis, which is the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. nih.govoup.com The reaction occurs in two sequential steps. oup.com The human CPOX enzyme is encoded by the CPOX gene, located on chromosome 3q11.2-q12.1. frontiersin.org CPOX is a homodimer that is active in the presence of molecular oxygen. oup.com

| Enzyme | Gene | Location | Function in Heme Biosynthesis |

|---|---|---|---|

| Uroporphyrinogen Decarboxylase | UROD | Chromosome 1p34 | Catalyzes the conversion of uroporphyrinogen III to coproporphyrinogen III. nih.govnih.gov |

| Coproporphyrinogen Oxidase | CPOX | Chromosome 3q11.2-q12.1 | Catalyzes the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX. nih.govfrontiersin.org |

Genetic Variations, Mutations, and Polymorphisms Affecting Enzyme Function

Mutations and polymorphisms within the UROD and CPOX genes can lead to the production of enzymes with reduced or altered activity. These genetic variations are the underlying cause of several inherited metabolic disorders known as porphyrias.

UROD Gene Variations : Mutations in the UROD gene are associated with two forms of porphyria: Porphyria Cutanea Tarda (PCT) and Hepatoerythropoietic Porphyria (HEP). nih.govnih.gov

Porphyria Cutanea Tarda (PCT) : This is the most common type of porphyria. nih.govresearchgate.net Familial PCT (Type II) is associated with heterozygous mutations in the UROD gene. researchgate.netmdpi.com Over 50 different mutations have been identified, which typically reduce the enzyme's activity by about 50%. nih.govnih.gov However, this reduction alone is often not enough to cause symptoms; other susceptibility factors are usually required. researchgate.netnih.gov

Hepatoerythropoietic Porphyria (HEP) : This is a much rarer and more severe autosomal recessive form of porphyria caused by biallelic (homozygous or compound heterozygous) mutations in the UROD gene. researchgate.net These mutations result in a drastic reduction of UROD activity to less than 10% of normal levels. nih.govnih.gov

CPOX Gene Variations : Defects in the CPOX gene are responsible for Hereditary Coproporphyria (HCP) and a rare variant form called Harderoporphyria. nih.govresearchgate.net

Hereditary Coproporphyria (HCP) : This is an acute hepatic porphyria inherited in an autosomal dominant manner. frontiersin.org It is caused by heterozygous mutations in the CPOX gene, leading to approximately 50% of normal enzyme activity. frontiersin.orgmdpi.com Over 50 mutations in the CPOX gene have been linked to HCP. oup.com Many individuals with the mutation remain asymptomatic unless exposed to certain triggers. frontiersin.orgjjis.or.kr

Harderoporphyria : This rare, severe, autosomal recessive disorder is caused by specific homozygous or compound heterozygous mutations in the CPOX gene. nih.govsciepublish.com A notable mutation is K404E, which specifically impairs the second decarboxylation step in the conversion of coproporphyrinogen III to protoporphyrinogen IX. oup.comnih.gov This leads to a significant reduction in CPOX activity. sciepublish.com Another mutation identified in a case of harderoporphyria is H327R. sciepublish.com

A specific polymorphism in the human CPOX gene, known as CPOX4, results in an enzyme with about 50% of the specific activity of the wild-type enzyme and may predispose individuals to impaired heme biosynthesis, particularly when exposed to mercury.

| Gene | Associated Disorder(s) | Inheritance Pattern | Impact on Enzyme Function | Example Mutation(s) |

|---|---|---|---|---|

| UROD | Porphyria Cutanea Tarda (PCT) Type II | Autosomal Dominant | ~50% reduction in UROD activity. nih.govnih.gov | Over 50 mutations identified. nih.gov |

| UROD | Hepatoerythropoietic Porphyria (HEP) | Autosomal Recessive | Activity reduced to <10% of normal. nih.govnih.gov | Biallelic mutations. researchgate.net |

| CPOX | Hereditary Coproporphyria (HCP) | Autosomal Dominant | ~50% reduction in CPOX activity. frontiersin.orgmdpi.com | Over 50 mutations identified. oup.com |

| CPOX | Harderoporphyria | Autosomal Recessive | Severe reduction in CPOX activity, particularly affecting the second decarboxylation step. oup.comsciepublish.com | K404E, H327R. nih.govsciepublish.com |

Impact of Enzyme Deficiencies on Coproporphyrin Accumulation Profiles

The reduced activity of UROD and CPOX disrupts the heme biosynthetic pathway, leading to the accumulation and subsequent excretion of specific porphyrin precursors. The profile of these accumulated porphyrins is characteristic of the specific enzyme deficiency.

UROD Deficiency (PCT and HEP) : A deficiency in UROD leads to the accumulation of its substrate, uroporphyrinogen, and other highly carboxylated porphyrinogens. These precursors are then oxidized to stable porphyrins. In Porphyria Cutanea Tarda, there is a significant increase in the excretion of uroporphyrin and 7-carboxylate porphyrin in the urine. nih.gov Fecal analysis often reveals elevated levels of isocoproporphyrin (B1205907), which is a key diagnostic marker. nih.govnih.gov In the more severe deficiency seen in Hepatoerythropoietic Porphyria, there is a massive accumulation of uroporphyrin and heptacarboxylporphyrin.

CPOX Deficiency (HCP and Harderoporphyria) : Reduced CPOX activity causes the accumulation of its substrate, coproporphyrinogen III. nih.gov This precursor is then auto-oxidized to coproporphyrin III. nih.gov In Hereditary Coproporphyria, this results in a marked increase in the excretion of coproporphyrin III in both urine and feces. jjis.or.krsciepublish.com In the variant form, Harderoporphyria, the specific impairment of the second decarboxylation step leads to the characteristic accumulation and massive excretion of the tricarboxylic intermediate, harderoporphyrin, particularly in the feces. researchgate.netmdpi.comsciepublish.com

| Enzyme Deficiency | Associated Disorder(s) | Primary Accumulated Porphyrin(s) | Excretion Profile |

|---|---|---|---|

| Uroporphyrinogen Decarboxylase (UROD) | Porphyria Cutanea Tarda (PCT) | Uroporphyrin, 7-Carboxylate Porphyrin, Isocoproporphyrin. nih.govnih.gov | High levels of uroporphyrin in urine; isocoproporphyrin in feces. nih.govnih.gov |

| Uroporphyrinogen Decarboxylase (UROD) | Hepatoerythropoietic Porphyria (HEP) | Uroporphyrin, Heptacarboxylporphyrin. | Massive excretion of uroporphyrin and other highly carboxylated porphyrins. |

| Coproporphyrinogen Oxidase (CPOX) | Hereditary Coproporphyria (HCP) | Coproporphyrin III. nih.gov | Marked increase of coproporphyrin III in urine and feces. jjis.or.krsciepublish.com |

| Coproporphyrinogen Oxidase (CPOX) | Harderoporphyria | Harderoporphyrin. mdpi.comsciepublish.com | Massive excretion of harderoporphyrin, primarily in feces. mdpi.comsciepublish.com |

Metabolic Engineering Strategies for Bio-based Production of Coproporphyrins

The genetic and biochemical knowledge of the porphyrin biosynthesis pathway has enabled the development of metabolic engineering strategies for the high-level, bio-based production of specific porphyrins, including coproporphyrin, in microbial hosts like Escherichia coli. mdpi.comnih.gov This approach offers a sustainable alternative to chemical synthesis. nih.gov

E. coli naturally synthesizes heme, but metabolic engineering can redirect this pathway towards the accumulation of specific intermediates like coproporphyrin. A key strategy is the implementation of a heterologous biosynthetic pathway to increase the flux towards porphyrin precursors. The Shemin or C4 pathway, which is not native to E. coli, is commonly introduced for this purpose. nih.govsciepublish.com

This pathway begins with the condensation of succinyl-CoA and glycine (B1666218) to form 5-aminolevulinic acid (5-ALA), the first committed precursor for all tetrapyrroles. researchgate.net This reaction is catalyzed by 5-aminolevulinate synthase (encoded by the hemA gene). researchgate.net By heterologously expressing a hemA gene, for instance from Rhodobacter sphaeroides, in an engineered E. coli strain with an enhanced intracellular pool of succinyl-CoA, the carbon flux into the porphyrin pathway can be significantly increased. nih.govsciepublish.com Subsequent steps are carried out by native or overexpressed E. coli enzymes to convert 5-ALA into coproporphyrinogen III. nih.gov

To maximize the yield of coproporphyrin, it is crucial to optimize the expression of key genes in the pathway and to direct metabolic flux efficiently. This involves several strategies:

Redirecting Carbon Flux : The intracellular supply of precursors, particularly succinyl-CoA, is a critical limiting factor. nih.gov Engineering the host's central metabolism to redirect carbon flux from the TCA cycle towards succinyl-CoA can significantly boost porphyrin production. sciepublish.com

Pathway Assembly and Modulation : A systematic approach of assembling the entire biosynthetic pathway and overexpressing the corresponding genes in E. coli has proven effective. researchgate.net Different combinations of genes can be expressed to produce specific porphyrin intermediates. researchgate.net For the production of coproporphyrin III, the pathway is typically terminated after the action of uroporphyrinogen decarboxylase (hemE) and coproporphyrinogen III oxidase (hemY). nih.gov This targeted manipulation allows for the high-level, extracellular secretion of coproporphyrin, minimizing toxicity to the host cell. mdpi.comnih.gov

| Strategy | Description | Key Genes Involved | Example Organism |

|---|---|---|---|

| Heterologous Pathway Implementation | Introduction of the Shemin/C4 pathway to increase the supply of the precursor 5-ALA from succinyl-CoA and glycine. nih.govsciepublish.com | hemA (from R. sphaeroides) nih.gov | Escherichia coli |

| Optimization of Gene Expression | Using strong, tunable promoters and multi-operon plasmids to balance the expression of pathway enzymes and overcome metabolic bottlenecks. nih.govnih.gov | hemA, hemB, hemD, hemE, hemY nih.gov | Escherichia coli |

| Enhancement of Metabolic Flux | Engineering central metabolism to increase the intracellular pool of key precursors like succinyl-CoA. nih.govsciepublish.com | Genes of the TCA cycle. | Escherichia coli |

Metabolic and Pathophysiological Roles of Coproporphyrin Isomers

Coproporphyrin as a Major Excretion Product in Biological Systems

Coproporphyrins are intermediates in the heme biosynthesis pathway and are typically excreted from the body in both urine and feces. nih.gov Under normal physiological conditions, coproporphyrinogen I and III are produced. Coproporphyrinogen III is the primary isomer that continues down the enzymatic pathway to form heme. basicmedicalkey.com Coproporphyrinogen I, however, cannot be further metabolized and is considered a metabolic dead-end. hmdb.ca Both coproporphyrinogen isomers are oxidized to their corresponding coproporphyrins before excretion. hmdb.ca

The liver plays a crucial role in the excretion of coproporphyrins, primarily into the bile. hmdb.ca The transport of coproporphyrins from hepatocytes into the bile is facilitated by transporters such as the multidrug resistance-associated protein 2 (MRP2), which is encoded by the ABCC2 gene. nih.govmedscape.com In healthy individuals, coproporphyrin III is the predominant isomer found in urine, while coproporphyrin I is the major isomer in feces. basicmedicalkey.com The differential excretion routes are influenced by the transport mechanisms within the liver. Mild to moderate increases in urinary coproporphyrins, a condition known as coproporphyrinuria, can be a nonspecific finding associated with various conditions such as liver disease, alcohol consumption, and exposure to certain toxins, and does not necessarily indicate a porphyria. nih.govmedscape.com

Role in Inherited Disorders of Porphyrin Metabolism (Porphyrias)

Porphyrias are a group of inherited metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthetic pathway. rarediseases.orgrarediseases.org These enzyme deficiencies lead to the accumulation and increased excretion of porphyrins and their precursors. rarediseases.org The specific pattern of accumulated porphyrins is characteristic of each type of porphyria and is crucial for diagnosis.

Hereditary Coproporphyria (HCP) and Deficiency of Coproporphyrinogen Oxidase

Hereditary Coproporphyria (HCP) is an acute hepatic porphyria caused by a deficiency of the enzyme coproporphyrinogen oxidase (CPOX). rarediseases.orgdermnetnz.org This enzyme is responsible for the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX in the mitochondria. The deficiency in CPOX activity, typically around 50% of normal in individuals with HCP, leads to the accumulation of its substrate, coproporphyrinogen III. dermnetnz.org This accumulated coproporphyrinogen III is then auto-oxidized to coproporphyrin III, which is subsequently excreted in large amounts, primarily in the feces and also in the urine. taylorandfrancis.comremedypublications.com

During acute attacks of HCP, which can be triggered by factors such as certain drugs, alcohol, and hormonal changes, there is a significant increase in the urinary and fecal excretion of coproporphyrin III. dermnetnz.org While other porphyrin precursors like delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG) are also elevated during acute episodes, the marked increase in coproporphyrin III is a key diagnostic feature of HCP.

Congenital Erythropoietic Porphyria (CEP) and Uroporphyrinogen Synthase Deficiency

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder resulting from a marked deficiency of the enzyme uroporphyrinogen III synthase (UROS). rarediseases.orgstandardofcare.com UROS is the fourth enzyme in the heme synthesis pathway and is responsible for converting hydroxymethylbilane (B3061235) into uroporphyrinogen III. rarediseases.org

A deficiency in UROS leads to the non-enzymatic cyclization of hydroxymethylbilane to form the non-functional isomer uroporphyrinogen I. nih.gov Uroporphyrinogen I is then decarboxylated to coproporphyrinogen I, which cannot be further metabolized. nih.gov Consequently, there is a massive accumulation and excretion of uroporphyrin I and coproporphyrin I in the urine, feces, red blood cells, and other tissues. nih.govnih.gov The urine of individuals with CEP is often characteristically pink to dark red due to the high levels of these porphyrins. nih.gov The predominant excretion of the type I isomers of uroporphyrin and coproporphyrin is a hallmark of CEP. rlbuht.nhs.uk

Acute Intermittent Porphyria (AIP) and Porphobilinogen Deaminase Deficiency

Acute Intermittent Porphyria (AIP) is an acute hepatic porphyria caused by a deficiency of the enzyme porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase. storymd.commdpi.com This enzyme catalyzes the conversion of porphobilinogen (PBG) to hydroxymethylbilane. storymd.com

The primary biochemical abnormality in AIP is the significant elevation of the porphyrin precursors ALA and PBG in the urine, especially during acute attacks. nih.govnih.gov While the enzymatic block in AIP occurs before the formation of uroporphyrinogens and coproporphyrinogens, a nonspecific elevation of urinary porphyrins, particularly coproporphyrins, can sometimes be observed. nih.govmedscape.com However, this increase is generally mild (1 to 2 times the reference range) and is not the primary diagnostic marker for AIP. nih.govmedscape.com The excretion of coproporphyrin III tends to be more dominant in the urine of AIP patients during acute phases. tandfonline.com Fecal porphyrin levels in AIP are typically normal or only slightly elevated. nih.gov

Coproporphyrin Isomer Ratios as Indicators of Specific Metabolic Disturbances

The analysis of coproporphyrin isomer ratios in urine and feces is a valuable tool for the differential diagnosis of various porphyrias and other metabolic disorders. nih.govnih.gov The relative amounts of coproporphyrin I and III can provide insights into specific enzymatic defects or transport dysfunctions.

Table 1: Typical Coproporphyrin Excretion Patterns in Porphyrias

| Disorder | Deficient Enzyme | Primary Accumulated Coproporphyrin Isomer | Primary Excretion Route |

| Hereditary Coproporphyria (HCP) | Coproporphyrinogen Oxidase | Coproporphyrin III | Feces and Urine |

| Congenital Erythropoietic Porphyria (CEP) | Uroporphyrinogen III Synthase | Coproporphyrin I | Urine and Feces |

| Acute Intermittent Porphyria (AIP) | Porphobilinogen Deaminase | Coproporphyrin III (mild increase) | Urine |

Dubin-Johnson syndrome (DJS) is a benign, autosomal recessive disorder characterized by chronic conjugated hyperbilirubinemia. medscape.comnih.gov It is caused by mutations in the ABCC2 gene, which leads to a dysfunctional or absent multidrug resistance protein 2 (MRP2) transporter. medscape.comfrontiersin.org The MRP2 transporter is located in the canalicular membrane of hepatocytes and is responsible for secreting conjugated bilirubin (B190676) and other organic anions, including coproporphyrins, into the bile. nih.govmedscape.com

A hallmark of Dubin-Johnson syndrome is a unique and diagnostic pattern of urinary coproporphyrin excretion. nih.gov While the total urinary coproporphyrin excretion is typically normal, the ratio of the isomers is reversed. nih.govclinicalodyssey.com In healthy individuals, coproporphyrin III accounts for approximately 75% of the total urinary coproporphyrin, with coproporphyrin I making up the remaining 25%. clinicalodyssey.com In individuals with Dubin-Johnson syndrome, this ratio is inverted, with coproporphyrin I comprising over 80% of the total urinary coproporphyrin. nih.govclinicalodyssey.com

The proposed mechanism for this isomer shift involves the impaired function of the MRP2 transporter. In a healthy liver, both coproporphyrin isomers are transported into the bile, with MRP2 showing a preference for coproporphyrin III. When MRP2 is defective, the biliary excretion of coproporphyrins is significantly reduced. This leads to a reflux of coproporphyrins back into the bloodstream and subsequent excretion by the kidneys. researchgate.net The exact mechanism for the preferential urinary excretion of coproporphyrin I in the absence of functional MRP2 is still under investigation but serves as a reliable diagnostic marker for Dubin-Johnson syndrome. nih.govsemanticscholar.org

Table 2: Urinary Coproporphyrin Isomer Ratios in Healthy Individuals vs. Dubin-Johnson Syndrome

| Condition | Total Urinary Coproporphyrin | Percentage of Coproporphyrin I | Percentage of Coproporphyrin III |

| Healthy Individuals | Normal | ~25% | ~75% |

| Dubin-Johnson Syndrome | Normal | >80% | <20% |

Liver Dysfunction and Intrahepatic Cholestasis (Coproporphyrin I:III ratio)

The liver plays a central role in the metabolism and excretion of porphyrins, intermediate compounds in the synthesis of heme. Consequently, liver impairment and cholestasis can lead to altered urinary porphyrin profiles. porphyrianet.org In conditions of liver dysfunction, particularly those involving cholestasis (a reduction or stoppage of bile flow), the normal excretion of coproporphyrins into the bile is impaired. This leads to a diversion of these compounds into the bloodstream and subsequent excretion in the urine, a condition known as coproporphyrinuria. researchgate.net

A key diagnostic indicator in such cases is the ratio of coproporphyrin I to coproporphyrin III isomers in the urine. nih.gov In healthy individuals, the III isomer predominates in urine. However, in various forms of liver disease, this ratio is often reversed, with a notable increase in the proportion of coproporphyrin I. researchgate.netjci.org This shift is believed to result from the impaired biliary excretion of coproporphyrin I, which is preferentially excreted in bile under normal conditions. jci.org

Studies have shown that in cholestatic diseases, the inversion of the urinary coproporphyrin I:III ratio can be an early sign of enterohepatic circulation derangement, even in cases of "dissociated cholestasis" where jaundice may be mild or absent. porphyrianet.org For instance, in intrahepatic cholestasis of pregnancy, a significant increase in the urinary coproporphyrin I/III ratio has been observed. porphyrianet.org Similarly, conditions like primary biliary cirrhosis and other forms of acquired cholestatic syndromes exhibit this altered ratio. porphyrianet.org The degree of this shift in the isomer ratio may also correlate with the functional status of the hepatocytes. porphyrianet.org

The following table summarizes findings on urinary coproporphyrin values in different cholestatic conditions:

| Condition | Total Urinary Coproporphyrin (nmol/mmol creatinine) | Urinary Coproporphyrin I/III ratio |

| Controls | 71 ± 29 | 0.53 ± 0.1 |

| Intrahepatic Cholestasis of Pregnancy | 169 ± 50 | 1.9 ± 0.2 |

| Viral Chronic Hepatitis | 248 ± 90 | 1.5 ± 0.2 |

| Liver Cirrhosis | 268 ± 163 | 1.23 ± 0.4 |

| Primary Biliary Cirrhosis | 304 ± 136 | 1.9 ± 0.7 |

Data adapted from a study on urinary coproporphyrin isomer excretion profiles in cholestatic syndromes. porphyrianet.org

Secondary Coproporphyrinuria in Acquired Conditions

Secondary coproporphyrinuria is a condition characterized by increased urinary excretion of coproporphyrin that is not due to an inherited disorder of heme synthesis (porphyria), but rather as a consequence of other diseases or exposure to certain toxins. oup.com This condition is a common finding in a variety of medical conditions, including liver diseases and heavy metal poisoning. porphyriafoundation.org

Association with Heavy Metal Exposure (e.g., lead, mercury)

Exposure to heavy metals is a well-documented cause of secondary coproporphyrinuria. clinicalgate.com These metals can interfere with the enzymes involved in the heme synthesis pathway, leading to an accumulation and subsequent excretion of porphyrin intermediates. nutripath.com.au

Lead: Lead poisoning is classically associated with a significant increase in urinary coproporphyrin excretion. nih.govjournals.co.zahealthmatters.io Lead inhibits several enzymes in the heme synthesis pathway, most notably aminolevulinic acid dehydratase (ALAD) and ferrochelatase. lsuhsc.edu The inhibition of coproporphyrinogen oxidase by lead is also a contributing factor to the observed coproporphyrinuria. nih.gov Studies in animal models have shown that lead exposure leads to a marked increase in urinary coproporphyrin levels. nih.gov The excess coproporphyrin excreted in lead intoxication is believed to be largely of renal origin. nih.gov

Mercury: Exposure to mercury, particularly methylmercury, also results in a characteristic pattern of porphyrinuria. oup.comnih.govepa.gov This is marked by a significant elevation of urinary coproporphyrin and pentacarboxyporphyrin levels. oup.comnih.gov A key feature of mercury exposure is the appearance of an atypical porphyrin known as precoproporphyrin in the urine. clinicalgate.comnih.gov The development of coproporphyrinuria following mercury exposure is associated with the accumulation of the metal in the kidneys and a significant decrease in the activity of renal coproporphyrinogen oxidase. nih.gov The urinary porphyrin profile can serve as a biomarker for mercury exposure. nih.gov

Link to Hepatic Damage and Alcoholic Liver Disease

Secondary coproporphyrinuria is frequently observed in patients with hepatic damage, particularly in the context of alcoholic liver disease. oup.comrlbuht.nhs.uk Alcohol is considered a porphyrinogenic agent, capable of disturbing porphyrin metabolism. nih.govnih.gov

Following excessive alcohol consumption, a transient and clinically asymptomatic secondary hepatic coproporphyrinuria can occur. oup.comnih.gov This can become persistent in individuals with alcohol-induced liver damage. oup.comnih.gov The "alcohol-liver-porphyrinuria syndrome" is a prominent form of secondary hepatic disturbance of porphyrin metabolism. oup.comresearchgate.net Alcohol is believed to exert its effects by inhibiting enzymes in the heme synthesis pathway, including coproporphyrinogen oxidase, and by inducing delta-aminolevulinic acid synthase, the rate-limiting enzyme of the pathway. nih.govnih.gov

The following table illustrates the impact of alcohol on porphyrin metabolism:

| Condition | Key Biochemical Finding | Proposed Mechanism |

| Acute Alcohol Ingestion | Transient secondary hepatic coproporphyrinuria | Direct inhibition of hepatic coproporphyrinogen oxidase and induction of δ-aminolevulinic acid synthase. oup.com |

| Chronic Alcoholic Liver Disease | Persistent secondary coproporphyrinuria | Secondary effect of alcohol on the liver, potentiating disturbances in porphyrin metabolism. oup.com |

Altered Porphyrin Metabolism in Neurodevelopmental Disorders (e.g., Autism Spectrum Disorder)

A growing body of research has identified altered porphyrin metabolism, specifically elevated urinary coproporphyrin levels, in some individuals with neurodevelopmental disorders, most notably Autism Spectrum Disorder (ASD). nih.govnih.gov This has led to the hypothesis that disordered porphyrin metabolism may be a biological marker for a subset of individuals with ASD. nih.gov

Several studies have reported significantly increased levels of urinary coproporphyrin in children with ASD compared to neurotypical controls. nih.govmercury-freedrugs.org This elevation is often linked to a higher body burden of heavy metals, particularly mercury. mercury-freedrugs.orgnih.gov The altered porphyrin profile in ASD is thought to be a consequence of enzyme inhibition by these heavy metals. researcher.lifenih.gov

Research has shown an apparent dose-response association between the severity of autism and the degree of porphyrinuria. mercury-freedrugs.org For instance, one study found that children with non-chelated autism had significantly higher median coproporphyrin levels compared to controls. mercury-freedrugs.org Furthermore, a significant positive correlation has been observed between the levels of coproporphyrin and the severity of autism. nih.gov

The following table summarizes findings from a study comparing urinary coproporphyrin levels in children with ASD and neurotypical controls:

| Group | Median Coproporphyrin Level (µg/L) | Percentage with Levels > 2 SD Above Control Mean |

| Non-chelated Autism | Significantly increased (2.25-fold vs. controls) | 83% |

| Non-chelated ASD | Significantly increased (2-fold vs. controls) | 58% |

| Neurotypical Sibling Controls | Baseline | N/A |

Data adapted from a prospective assessment of porphyrins in autistic disorders. mercury-freedrugs.org

Advanced Analytical Methodologies for Coproporphyrin Isomer Quantification

Sample Preparation Techniques for Biological Matrices (Urine, Feces, Blood)

Effective sample preparation is paramount for the reliable quantification of coproporphyrin isomers from complex biological matrices such as urine, feces, and blood. The primary goals are to extract the porphyrins, remove interfering substances, and prepare the sample for chromatographic analysis.

Urine: Urine samples are often collected as a 24-hour aliquot to account for diurnal variations in excretion psu.edurcpa.edu.aupsu.edu. Porphyrinogens, the reduced forms of porphyrins, are unstable and readily oxidize to porphyrins, often spontaneously by air or through chemical oxidation with agents like iodine in acidic conditions psu.educhromsystems.com. Following oxidation, porphyrins can be isolated. Some methods involve direct injection after pH adjustment and centrifugation to remove solids nih.govacibadem.edu.tr, while others utilize extraction techniques. For instance, extraction with ethyl acetate (B1210297) or a combination of hydrochloric acid and ether has been employed for fecal samples, which can be adapted for urine porphyrie.netnih.gov. The use of solid-phase extraction (SPE) with anion-exchange sorbents has also been developed for plasma samples to isolate coproporphyrins nih.gov.

Feces: Fecal sample preparation typically involves extraction of porphyrins using a combination of solvents like ether and hydrochloric acid or glacial acetic acid porphyrie.netnih.govontosight.airesearchgate.net. This process aims to solubilize the porphyrins while removing lipids and other interfering pigments. The resulting extract may then be further processed, such as by converting porphyrins to their methyl esters for improved chromatographic separation porphyrie.net.

Blood/Plasma: For blood or plasma samples, extraction methods are designed to isolate porphyrins from proteins and other blood components. Techniques may involve solvent extraction, such as using ethyl acetate/acetic acid mixtures nih.gov, or more specialized solid-phase extraction methods for efficient cleanup and concentration nih.gov.

Chromatographic Separation Techniques for Isomer Resolution

The resolution of individual coproporphyrin isomers (I, II, III, and IV) is critical, as their relative proportions can provide diagnostic information. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone of this separation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for separating coproporphyrin isomers. Various stationary phases, such as C18 columns, are commonly used. Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers (e.g., acetate buffer) with controlled pH.

Isocratic Separation: Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully employed for the separation of coproporphyrin isomers, including CP I and CP III psu.eduresearchgate.netjst.go.jpnih.gov. For example, a mobile phase comprising acetonitrile and acetate buffer (0.015M, pH 4) has been reported for CP I and III separation on a C18 column researchgate.net.

Gradient Elution: Gradient elution, involving a programmed change in mobile phase composition, offers enhanced separation power, particularly for complex mixtures or when separating a wider range of porphyrin derivatives. Methods utilizing gradient elution with C18 columns and mobile phases like acetonitrile/ammonium acetate buffer have been developed to resolve multiple porphyrin species, including CP I and III researchgate.netmdpi.comresearchgate.netshimadzu.comeaglebio.com.

Ion-Pair High-Performance Liquid Chromatography for Specific Isomer Separation (e.g., Coproporphyrin I, II, III, IV)

Ion-pair chromatography is a specialized HPLC technique that enhances the separation of charged or polar compounds by adding an ion-pairing reagent to the mobile phase. This approach has proven particularly effective for resolving the closely related coproporphyrin isomers.

Mechanism: Ion-pairing reagents, such as tetrabutylammonium (B224687) phosphate, form neutral ion pairs with the charged porphyrin molecules, altering their retention characteristics on the reversed-phase column. This allows for improved separation of isomers that might co-elute under standard RP-HPLC conditions.

Isomer Resolution: Ion-pair HPLC has been specifically developed and applied to achieve the simultaneous separation of all four coproporphyrin isomers (I, II, III, and IV) nih.govd-nb.infoportlandpress.com. For instance, isocratic ion-pair HPLC on a LiChrospher RP-18 column has been used to separate CP isomers I-IV d-nb.info. Studies have shown that the pH of the mobile phase significantly influences the separation of these isomers, with acidic urine pH (5.0-6.0) leading to higher proportions of isomers I, II, and IV compared to neutral urines d-nb.info.

Detection and Quantification Methods

Following chromatographic separation, the eluted porphyrin isomers are detected and quantified using sensitive analytical techniques.

Fluorescence Detection

Fluorescence detection is a highly sensitive and selective method for porphyrin analysis due to their intrinsic fluorescent properties. Porphyrins absorb light at specific wavelengths (Soret band around 400 nm) and emit fluorescence at longer wavelengths.

Methodology: HPLC systems equipped with fluorescence detectors (FLD) are widely used. The excitation and emission wavelengths are optimized for porphyrins, typically with excitation around 365 nm and emission around 624 nm for coproporphyrins chromsystems.comresearchgate.netshimadzu.comnih.govshimadzu.comscielo.br. Synchronous fluorescence spectroscopy, particularly using second-derivative techniques, has also been employed for direct and simultaneous quantification of coproporphyrins and uroporphyrins in urine, resolving overlapping spectra without prior separation oup.comnih.gov.

Sensitivity and Quantification: Fluorescence detection offers low limits of detection (e.g., as low as 0.43 nmol/L for CP III in urine scielo.br) and excellent linearity, enabling accurate quantification of even trace amounts of isomers researchgate.netnih.govscielo.br.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry, making it a powerful tool for complex biological sample analysis.

Methodology: In LC-MS/MS, the separated porphyrin isomers are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio (m/z) and fragmentation patterns are used for identification and quantification. For coproporphyrins, the precursor ion is typically around m/z 655 acibadem.edu.trbioprocessonline.comasm.orgresearchgate.net.

Isomer Differentiation Limitations: A significant challenge with LC-MS/MS for coproporphyrin isomers is that constitutional isomers (I, II, III, IV) often exhibit identical fragmentation patterns, making it difficult to distinguish them solely by MS/MS asm.orgresearchgate.net. Therefore, LC-MS/MS is often used in conjunction with HPLC retention time data or other complementary techniques for definitive isomer identification. However, LC-MS/MS offers high sensitivity and can be used for precise quantification, particularly when combined with stable isotope-labeled internal standards acibadem.edu.trnih.govbioprocessonline.com. It has been applied to quantify CP-I and CP-III in plasma as biomarkers for drug transporter activity nih.govbioprocessonline.com.

Comparative Biochemistry and Evolutionary Perspectives

Divergence of Heme Biosynthesis Pathways Across Domains of Life (Archaea, Bacteria, Eukaryotes)